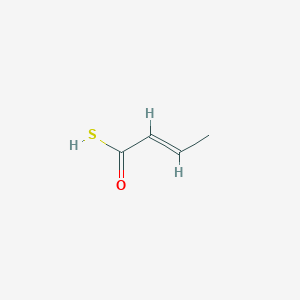

(E)--methylthiopropenoic acid

Description

Significance and Research Context of Organosulfur Compounds in Biological Systems

Organosulfur compounds are fundamental to life, participating in a wide range of biological functions. mdpi.comjmchemsci.comwikipedia.org They are integral components of essential amino acids like methionine and cysteine, which are the building blocks of proteins. wikipedia.orgyoutube.comnih.gov These amino acids and their derivatives are crucial for cellular homeostasis, growth, and development. nih.gov

The biological importance of organosulfur compounds extends beyond their structural roles in proteins. They are key players in cellular redox homeostasis, acting as antioxidants to protect cells from damage caused by reactive oxygen species. mdpi.com Glutathione, a tripeptide containing cysteine, is a major cellular antioxidant. youtube.com Furthermore, many cofactors and vitamins, such as biotin (B1667282) and thiamine, are organosulfur compounds essential for various enzymatic reactions. wikipedia.org The disulfide bonds (S-S) formed between cysteine residues are critical for the structural integrity and function of many proteins, including keratin (B1170402) found in skin and hair. wikipedia.org

Organosulfur compounds also have well-documented therapeutic potential. mdpi.comresearchgate.net Many are recognized for their ability to modulate cellular signaling pathways, such as the Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes. mdpi.com Compounds derived from sources like garlic, such as allicin (B1665233) and its derivatives, have been studied for their antimicrobial and potential anticancer properties. nih.govnih.gov The diverse biological activities of organosulfur compounds underscore their importance in health and disease, making them a significant area of research in contemporary chemical biology.

Historical Perspectives on the Study of Methylthiopropenoic Acid Isomers and Related Sulfur Metabolites

The study of sulfur metabolism has a long history, with early research dating back to the 1930s focusing on the oxidation of sulfur-containing amino acids. portlandpress.com A significant milestone in understanding the metabolism of methionine, an essential sulfur-containing amino acid, was the identification of 3-methylthiopropionic acid as an intermediate in mammalian metabolism in vitro in 1978. researchgate.netnih.gov This discovery provided a crucial piece of the puzzle in the metabolic fate of methionine.

Research into microbial sources of related compounds also provided valuable insights. For instance, it was discovered that the bacterium Streptomyces lincolnensis produces 3-methylthioacrylic acid from methionine. nih.gov This finding highlighted the role of microorganisms in the biosynthesis of these organosulfur compounds. While this early work did not always distinguish between the (E) and (Z) isomers of 3-methylthiopropenoic acid, it laid the groundwork for future investigations into the stereochemistry and biological roles of these molecules. The development of analytical techniques such as gas chromatography and mass spectrometry has been instrumental in identifying and quantifying these metabolites in various biological systems. nih.gov

The study of sulfur-containing metabolites continues to evolve, with ongoing research exploring the intricate enzymatic pathways and the physiological roles of these compounds in various organisms, from bacteria to mammals. nih.govnih.govresearchgate.netscispace.com The historical context provides a foundation for appreciating the current understanding of (E)-3-methylthiopropenoic acid and its place within the broader landscape of sulfur metabolism.

Structure

3D Structure

Properties

Molecular Formula |

C4H6OS |

|---|---|

Molecular Weight |

102.16 g/mol |

IUPAC Name |

(E)-but-2-enethioic S-acid |

InChI |

InChI=1S/C4H6OS/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+ |

InChI Key |

YTTALSLGBLXCOB-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/C(=O)S |

Canonical SMILES |

CC=CC(=O)S |

Origin of Product |

United States |

Natural Occurrence and Biogeochemical Cycling of E 3 Methylthiopropenoic Acid

Microbial Production and Associated Species

The production of (E)-3-methylthiopropenoic acid and its related precursor, 3-methylthiopropionic acid, has been documented in several bacterial species, particularly within the genus Streptomyces. This genus is renowned for its ability to synthesize a wide array of secondary metabolites.

While Streptomyces globisporus is a known producer of various antibiotics, including polyether and heptaene aromatic macrolides, the specific isolation of (E)-3-methylthiopropenoic acid from this species is not extensively documented in the available literature. However, the metabolic diversity of the Streptomyces genus suggests that the potential for its production exists, likely as a minor metabolite. Further metabolomic studies on S. globisporus would be necessary to confirm and quantify its production of (E)-3-methylthiopropenoic acid.

The production of 3-methylthioacrylic acid has been confirmed in Streptomyces kasugaensis. nih.gov The biosynthesis of this compound in S. kasugaensis is influenced by the concentrations of methionine and the available carbon source in the growth medium. Specifically, the addition of maltose and methionine has been shown to enhance the production of 3-methylthioacrylic acid.

While the production of (E)-3-methylthiopropenoic acid is most clearly documented in Streptomyces, related sulfur-containing compounds are known to be produced by a broader range of fungi and plant-associated bacteria. For instance, the bacterium Enterobacter intermedium 60-2G has been found to produce 3-methylthiopropanoic acid, which has demonstrated inhibitory effects on fungal growth and the development of weed seedlings. nih.gov Additionally, some plant growth-promoting rhizobacteria are known to release volatile sulfur compounds, such as dimethyl disulfide, which can influence plant growth and sulfur nutrition. nih.gov The enzymatic pathways present in these microorganisms for sulfur metabolism could potentially be adapted for the synthesis of (E)-3-methylthiopropenoic acid, although direct evidence of its production by these broader groups is currently limited.

Interactive Data Table: Microbial Producers of 3-Methylthioacrylic Acid and Related Compounds

| Microbial Species | Compound Produced | Key Findings |

| Streptomyces kasugaensis | 3-Methylthioacrylic acid | Production is enhanced by the presence of methionine and maltose. |

| Streptomyces lincolnensis | trans-3-(methylthio)-acrylic acid | Identified as a new metabolic product. nih.gov |

| Enterobacter intermedium 60-2G | 3-Methylthiopropanoic acid | Inhibits fungal growth and weed seedling development. nih.gov |

Biosynthetic Pathways and Precursor Relationships

The biosynthesis of (E)-3-methylthiopropenoic acid is intricately linked to the metabolic pathways of sulfur-containing amino acids, most notably methionine. The structural similarity between these molecules points to a direct precursor-product relationship.

The formation of 3-methylthioacrylic acid from methionine has been studied in Streptomyces lincolnensis, providing a model for its biosynthesis. nih.gov The proposed pathway involves several key steps:

Transamination of Methionine: The initial step is the removal of the amino group from methionine to form its corresponding α-keto acid, α-keto-γ-methylthiobutyrate (KMTB). nih.gov

Oxidative Decarboxylation: KMTB then undergoes oxidative decarboxylation, a reaction that removes the carboxyl group and results in the formation of 3-methylthiopropionic acid (MTP). nih.govnih.gov

Dehydrogenation: The final step is the introduction of a double bond into the MTP molecule through a dehydrogenation reaction, yielding (E)-3-methylthiopropenoic acid.

Labeling studies in S. lincolnensis have shown that the methylthio group of methionine is incorporated into 3-methylthioacrylic acid, while the carboxyl group is lost, which supports the proposed oxidative decarboxylation step. nih.gov

The biosynthesis of (E)-3-methylthiopropenoic acid is a branch of the broader methionine degradation pathway. nyu.edu Methionine is a critical amino acid involved in numerous cellular processes, including protein synthesis and as a precursor for S-adenosylmethionine (SAM), the primary methyl group donor in the cell. creative-proteomics.com

The intermediate, 3-methylthiopropionic acid (MTP), is a recognized product of the transamination pathway of methionine metabolism. semanticscholar.orgnih.gov This pathway represents an alternative to the more common transsulfuration pathway for methionine catabolism. nih.gov

The methionine salvage pathway is essential for regenerating methionine from its metabolic byproducts, thereby ensuring a continuous supply for cellular functions. nih.govnormalesup.orgnih.gov This pathway recycles the methylthioadenosine (MTA) that is produced during polyamine synthesis and other reactions involving SAM. While the methionine salvage pathway's primary role is to replenish the methionine pool, the intermediates of methionine degradation, such as KMTB and MTP, are directly linked to it. The efficient recycling of methionine via the salvage pathway ensures the availability of the precursor necessary for the biosynthesis of compounds like (E)-3-methylthiopropenoic acid.

Interactive Data Table: Key Intermediates in the Biosynthesis of (E)-3-Methylthiopropenoic Acid

| Precursor/Intermediate | Role in Biosynthesis | Connection to Methionine Metabolism |

| Methionine | Ultimate precursor molecule | Essential sulfur-containing amino acid |

| α-keto-γ-methylthiobutyrate (KMTB) | Intermediate after transamination of methionine | Product of the methionine transamination pathway nih.gov |

| 3-methylthiopropionic acid (MTP) | Direct precursor to (E)-3-methylthiopropenoic acid | Product of oxidative decarboxylation of KMTB nih.govnih.gov |

| S-adenosylmethionine (SAM) | Key metabolite derived from methionine | Primary methyl group donor in cellular metabolism creative-proteomics.com |

| Methylthioadenosine (MTA) | Byproduct of SAM-dependent reactions | Recycled back to methionine via the methionine salvage pathway normalesup.org |

Enzymatic Systems Implicated in Methylthiopropenoic Acid Biosynthesis

The complete enzymatic pathway for the biosynthesis of (E)-3-methylthiopropenoic acid has not been fully elucidated in a single organism. However, based on studies of related volatile sulfur compounds and amino acid metabolism, a plausible biosynthetic route can be proposed. This pathway likely involves enzymes that catalyze the conversion of the amino acid methionine into a key intermediate, which is subsequently methylated.

The initial stages of the biosynthesis are thought to be linked to the transamination pathway of methionine. This metabolic sequence converts methionine into its corresponding α-keto acid, α-keto-γ-methylthiobutyrate (KMTB). This intermediate is then believed to undergo oxidative decarboxylation to yield 3-methylthiopropionate (MTP) nih.gov. While MTP is the saturated analog of (E)-3-methylthiopropenoic acid, its formation points to a probable branch point in the metabolic pathway.

The introduction of the double bond to form the propenoic acid structure is a critical and less understood step. It is hypothesized that a dehydrogenase enzyme acts on a precursor molecule, though the specific enzyme responsible for this desaturation in the context of (E)-3-methylthiopropenoic acid biosynthesis has not been definitively identified in the available research.

The final step in the proposed pathway is the methylation of a thiol-containing precursor. This reaction is very likely catalyzed by an S-adenosyl-L-methionine (SAM)-dependent S-methyltransferase. SAM is a universal methyl group donor in numerous biological reactions, and its involvement in the formation of volatile sulfur compounds is well-documented. In this proposed pathway, the methyltransferase would transfer a methyl group to the sulfur atom of a 3-mercaptopropenoic acid precursor to form the final product, (E)-3-methylthiopropenoic acid.

The table below summarizes the key enzymatic steps and the compounds involved in the proposed biosynthetic pathway.

| Step | Precursor | Enzyme Class (Hypothesized) | Product |

| 1 | Methionine | Aminotransferase | α-keto-γ-methylthiobutyrate (KMTB) |

| 2 | α-keto-γ-methylthiobutyrate (KMTB) | Oxidative decarboxylase | 3-methylthiopropionate (MTP) |

| 3 | 3-methylthiopropionate (MTP) or related intermediate | Dehydrogenase | 3-mercaptopropenoic acid precursor |

| 4 | 3-mercaptopropenoic acid precursor | S-adenosyl-L-methionine (SAM)-dependent S-methyltransferase | (E)-3-methylthiopropenoic acid |

Synthetic Methodologies for E 3 Methylthiopropenoic Acid and Structural Analogues

Stereoselective Chemical Synthesis Approaches

The stereoselective synthesis of (E)-3-methylthiopropenoic acid can be approached through the Michael addition of methanethiol or its equivalent to an activated alkyne such as propiolic acid or its esters. The stereochemical outcome of this reaction, yielding either the (E) or (Z) isomer, is influenced by factors such as the solvent, temperature, and the presence of catalysts.

A general and effective method for obtaining the (E)-isomer of 3-(alkylthio)propenoic acids involves the reaction of a thiol with a propiolate ester. This reaction is a nucleophilic conjugate addition, where the thiolate anion attacks the β-carbon of the α,β-unsaturated system. The use of specific reaction conditions can favor the formation of the thermodynamically more stable (E)-isomer. For instance, the synthesis of a structural analogue, (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid, was achieved with a high E:Z ratio by reacting methimazole with tert-butyl propiolate. This suggests that a similar approach using methanethiol and a suitable propiolate ester would be a viable route to (E)-3-methylthiopropenoic acid. researchgate.net The choice of the ester group on the propiolate can influence the stereoselectivity of the addition.

Computational studies on the addition of methanethiol to Michael acceptors provide insight into the reaction mechanism. In aqueous media at a pH greater than 6, the reaction proceeds through the thiolate anion, which is a potent nucleophile. acs.orgnih.gov The initial addition product can potentially undergo isomerization to the more stable (E)-isomer, especially if a carbonyl group is present which can enable the formation of a stable enol intermediate. nih.gov

A plausible synthetic route to (E)-3-methylthiopropenoic acid is outlined below:

Reaction Scheme:

Table 1: Key Parameters for Stereoselective Synthesis

| Parameter | Influence on Stereoselectivity | Rationale |

| Solvent Polarity | Polar solvents can enhance reaction rates and may influence the E/Z ratio. nih.gov | Solvents with a high dielectric constant can stabilize charged intermediates and transition states. |

| Base/Catalyst | The choice of base or catalyst can control the formation of the thiolate and influence the stereochemical outcome. | Amine catalysts are known to control E:Z ratios in the addition of thiols to propiolates. researchgate.net |

| Temperature | Higher temperatures may facilitate the isomerization of the kinetic (Z)-product to the more thermodynamically stable (E)-product. nih.gov | Provides the activation energy needed to overcome the rotational barrier of the C=C bond in the intermediate. |

| Ester Group (R') | Bulky ester groups on the propiolate may favor the formation of the (E)-isomer. researchgate.net | Steric hindrance can direct the approach of the nucleophile and influence the geometry of the product. |

Chemoenzymatic and Biotechnological Production Strategies

While direct microbial synthesis of (E)-3-methylthiopropenoic acid has not been extensively reported, the broader fields of chemoenzymatic synthesis and metabolic engineering offer potential pathways for its production. These strategies often involve the use of whole microorganisms or isolated enzymes to catalyze specific reactions.

Microorganism-Mediated Preparation of Related Compounds

The microbial production of various carboxylic acids, such as 3-hydroxypropionic acid and acrylic acid, is well-established and provides a blueprint for the potential biosynthesis of sulfur-containing analogues. google.commdpi.comnih.govnih.govresearchgate.net Metabolic engineering of common platform organisms like Escherichia coli or Saccharomyces cerevisiae could potentially be adapted for the production of (E)-3-methylthiopropenoic acid.

A hypothetical biosynthetic pathway could involve the following steps:

Production of a suitable precursor: This could be a C3 platform chemical like 3-hydroxypropionic acid, which is accessible from renewable feedstocks.

Introduction of a sulfur-containing functional group: This would require the heterologous expression of enzymes capable of sulfur transfer, such as those involved in the biosynthesis of sulfur-containing amino acids.

Conversion to the final product: This may involve dehydration and other enzymatic modifications to yield the α,β-unsaturated carboxylic acid.

The development of such a pathway would necessitate the identification and engineering of suitable enzymes, as well as the optimization of fermentation conditions to ensure high yields and titers.

Synthesis of Structurally Related Sulfur-Containing Carboxylic Acids and Esters

A variety of synthetic methods have been developed for structurally related sulfur-containing carboxylic acids and esters, which can provide valuable insights into the synthesis of (E)-3-methylthiopropenoic acid.

One common approach is the Michael addition of a thiol to an α,β-unsaturated carbonyl compound. For example, 3-(indol-3-ylthio)acrylic acid has been synthesized by reacting 3-mercaptoindole with propiolic acid in the presence of a base. prepchem.com

Another strategy involves the reaction of a halide with a sulfur nucleophile. A process for preparing sulfur-containing acrylic compounds involves the reaction of an alkali metal (meth)acrylate with a sulfur-containing compound in the presence of a phase transfer agent. google.com

The synthesis of (E)-3-methylthio-3-substituted arylamino-2-cyanoacrylates has been achieved through the reaction of 3,3-bis(methylthio)-2-cyanoacrylate with aromatic amines under microwave irradiation. researchgate.net This demonstrates the utility of dithioketene acetals as versatile synthons for sulfur-containing acrylates.

Table 2: Examples of Synthesized Structurally Related Sulfur-Containing Carboxylic Acids and Esters

| Compound Name | Synthetic Method | Key Reactants | Reference |

| (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic acid | Michael addition | Methimazole, tert-butyl propiolate | researchgate.net |

| 3-(Indol-3-ylthio)acrylic acid | Michael addition | 3-Mercaptoindole, propiolic acid | prepchem.com |

| (E)-Ethyl 3-(4-nitrophenylamino)-2-cyano-3-methylthio acrylate (B77674) | Substitution reaction | Ethyl 2-cyano-3,3-bis(methylthio)acrylate, 4-nitroaniline | researchgate.net |

| Sulfur-containing (meth)acrylates | Nucleophilic substitution | Potassium (meth)acrylate, R²SCH₂Cl, phase transfer catalyst | google.com |

Metabolic Transformations and Enzymatic Activities Involving E 3 Methylthiopropenoic Acid

Catabolic and Anabolic Pathways in Various Organisms

The metabolic pathways involving (E)-3-methylthiopropenoic acid are primarily centered around the catabolism of methionine. Anabolism, the synthesis of complex molecules, and catabolism, their breakdown, are fundamental to cellular life. khanacademy.orglumenlearning.comlumenlearning.com In the context of this specific compound, these processes are most clearly elucidated in bacteria.

In the bacterium Streptomyces lincolnensis, (E)-3-methylthiopropenoic acid is an identified metabolic product derived from L-methionine. nih.govnih.gov Studies have shown that the amount of this acid accumulated in cultures is directly proportional to the concentration of methionine supplied in the growth medium. nih.gov Isotopic labeling experiments confirmed that the methylthio group and the adjacent carbon skeleton of methionine are incorporated into the molecule, while the original carboxyl group of methionine is lost. nih.gov This suggests a biosynthetic pathway involving the oxidative decarboxylation of L-methionine. nih.gov One proposed pathway suggests that the keto acid analog of methionine is formed first, which is then oxidatively decarboxylated to 3-methylthiopropionic acid, a precursor that is subsequently converted to (E)-3-methylthioacrylic acid. nih.gov

(E)-3-methylthiopropenoic acid is also connected to the methionine salvage pathway (MSP), a crucial metabolic cycle for regenerating methionine from its byproduct, 5'-methylthioadenosine (MTA). normalesup.orgreactome.org This pathway is nearly ubiquitous, found in organisms from bacteria to humans, and is essential for recycling the sulfur atom of methionine. normalesup.orgreactome.org A key enzyme in this pathway, acireductone dioxygenase (ARD), processes an intermediate called acireductone. nih.gov Depending on the organism and the specific metallic cofactor in the enzyme's active site, this can lead to different products, including precursors for methionine regeneration or other metabolites like 3-methylthiopropanoate, the saturated analogue of (E)-3-methylthiopropenoic acid. nih.govwikipedia.orgebi.ac.uk

Enzyme Characterization and Mechanistic Elucidation

The enzymatic reactions that produce and potentially modify (E)-3-methylthiopropenoic acid are central to its metabolic role. Key enzyme families involved include dioxygenases and those that mediate the formation and breakdown of thioesters.

Acireductone dioxygenases (ARDs) are a unique family of enzymes that catalyze different reactions with the same substrate—1,2-dihydroxy-3-keto-5-(methylthio)pentene (acireductone)—depending on the divalent metal ion present in their active site. nih.govnih.gov This dual functionality was first discovered in the bacterium Klebsiella pneumoniae and has also been observed in mammalian ARD enzymes. nih.govebi.ac.uk

Fe²⁺-Dependent Reaction (On-Pathway): When iron (Fe²⁺) is the bound cofactor, the enzyme functions as a true dioxygenase in the canonical methionine salvage pathway. nih.gov It catalyzes the oxidative cleavage of acireductone to produce formate (B1220265) and 2-keto-4-(methylthio)butyrate (KMTB), the direct keto-acid precursor of methionine. nih.govnih.gov This reaction ensures the efficient recycling of the sulfur-containing portion of MTA back into methionine. normalesup.org

Ni²⁺-Dependent Reaction (Off-Pathway): In contrast, when nickel (Ni²⁺) is the cofactor, ARD catalyzes an alternative, "off-pathway" reaction. nih.govwikipedia.org This reaction converts acireductone and oxygen into 3-(methylthio)propanoate, formate, and carbon monoxide. wikipedia.orgebi.ac.uk This pathway represents a shunt, diverting the intermediate away from methionine regeneration. nih.gov The product, 3-(methylthio)propanoate, is the saturated form of (E)-3-methylthiopropenoic acid. genome.jp

The mechanism for the Fe²⁺-dependent reaction is thought to parallel that of other extradiol dioxygenases, involving direct interaction between the iron center and a peroxo intermediate. nih.gov The ability of Fe²⁺ to facilitate this specific bond cleavage is attributed to its favorable redox potential. nih.gov

Table 1: Metal-Dependent Reactions of Acireductone Dioxygenase (ARD)

| Metal Cofactor | Substrate | Products | Metabolic Outcome | Reference |

|---|---|---|---|---|

| Fe²⁺ | Acireductone + O₂ | 2-keto-4-(methylthio)butyrate + Formate | "On-pathway": Recycles methionine precursor | nih.gov |

| Ni²⁺ | Acireductone + O₂ | 3-(methylthio)propanoate + Formate + Carbon Monoxide | "Off-pathway": Shunts intermediate away from methionine salvage | nih.govwikipedia.org |

Thioesters, particularly derivatives of coenzyme A (CoA), are high-energy intermediates in numerous metabolic pathways, including the catabolism of fatty acids and amino acids. wikipedia.orglibretexts.org The hydrolysis of a thioester is a thermodynamically favorable reaction, releasing a significant amount of free energy. nih.govlibretexts.org

While direct evidence for the formation of a CoA-thioester of (E)-3-methylthiopropenoic acid is limited, the catabolism of structurally related sulfur-containing compounds highlights the importance of thioester intermediates. For example, the aerobic bacterium Tetrathiobacter mimigardefordensis degrades 3,3′-dithiodipropionic acid through a pathway that involves the formation of 3-mercaptopropionic acid and 3-sulfinopropionic acid. nih.govnih.gov A key step in this pathway is the ligation of coenzyme A to 3-sulfinopropionic acid to form 3-sulfinopropionyl-CoA, a thioester. This intermediate is then further metabolized to propionyl-CoA, which can enter central carbon metabolism. nih.govnih.gov

Furthermore, the enzymatic hydrolysis of the acrylate (B77674) backbone is a known biological process. Carboxylesterases can hydrolyze various acrylate esters, which is considered a detoxification mechanism as the resulting unsaturated acid is less reactive under physiological conditions. nih.gov The hydrolysis of thioesters is also a critical step in many pathways. libretexts.org In cases where metabolic intermediates like 3-methylglutaconyl-CoA accumulate due to blocks in catabolic pathways (e.g., in certain inborn errors of metabolism), their hydrolysis by acyl-CoA thioesterase enzymes leads to the excretion of the corresponding acid, such as 3-methylglutaconic acid. nih.govnih.gov This demonstrates a general mechanism for converting CoA-thioesters back to their free acid forms.

Interplay with Other Sulfur-Containing Metabolites and Coenzymes

The metabolism of (E)-3-methylthiopropenoic acid is intrinsically linked to the broader network of sulfur metabolism. The central molecule in many of these pathways is methionine. nih.gov Methionine is not only a proteinogenic amino acid but also the precursor for S-adenosylmethionine (AdoMet or SAM), the primary methyl group donor in all organisms. nih.gov

The reactions that utilize AdoMet for methylation and other biosyntheses produce 5'-methylthioadenosine (MTA) as a byproduct. normalesup.org The methionine salvage pathway (MSP) exists specifically to recycle this MTA back into methionine, preventing the loss of sulfur and conserving energy. normalesup.orgreactome.org It is within this salvage pathway that acireductone dioxygenase (ARD) acts, creating a metabolic node. The "on-pathway" Fe²⁺-dependent reaction of ARD sustains the pool of methionine, whereas the "off-pathway" Ni²⁺-dependent reaction leads to compounds like 3-methylthiopropanoate, representing a diversion of this sulfur metabolite. nih.gov

Coenzyme A (CoA) is another critical player. Its thiol group is used to form high-energy thioester bonds with carboxylic acids, activating them for further metabolic reactions. wikipedia.orglibretexts.org As seen in the degradation of 3,3′-dithiodipropionic acid, the formation of propionyl-CoA is a key step that integrates the sulfur-containing precursor into central metabolism. nih.govnih.gov This highlights a common strategy where sulfur-containing acids are converted to their CoA thioesters for catabolism, a principle that could potentially apply to (E)-3-methylthiopropenoic acid or its derivatives in certain organisms.

Ecological and Inter Organismal Functions of E 3 Methylthiopropenoic Acid

Phytotoxicological Roles in Plant-Pathogen Interactions

This compound is a key player in the pathogenic strategies of certain fungi, most notably Rhizoctonia solani. It acts as a non-selective phytotoxin, meaning it can damage a wide range of host plants, including species not typically attacked by the producing pathogen. nih.gov

Rhizoctonia solani, a soil-borne fungus, is the causal agent of diseases like Rhizoctonia canker and black scurf in potatoes (Solanum tuberosum L.). nih.govsemanticscholar.org The fungus produces and releases phytotoxic metabolites, including 3-methylthioacrylic acid and the related 3-methylthiopropionic acid (MTPA), to facilitate the penetration and colonization of plant tissues. cabidigitallibrary.org These carboxylic acids have been isolated from culture filtrates of R. solani and are known to possess phytotoxic activity against seedlings. nih.govsemanticscholar.orgcabidigitallibrary.org

In potato seedlings, exposure to these toxins results in characteristic disease symptoms such as necrosis (tissue death) and cankers on the stems. nih.govsemanticscholar.orgcabidigitallibrary.org Studies have shown that increasing concentrations of MTPA lead to a corresponding reduction in plant height, chlorophyll (B73375) content, fresh weight, and the number of stolons. semanticscholar.org The phytotoxic effects are significant, with the toxin inducing necrosis in up to 80% of the root system area in experimental settings. kci.go.kr

Table 1: Effects of R. solani Phytotoxin (MTPA) on Potato Plants

Parameter Observed Effect with Increasing Toxin Concentration Reference Plant Height Reduced [3, 4] Chlorophyll Content Reduced [3, 4] Haulm Fresh Weight Reduced [3, 4] Number of Stolons Reduced [3, 4] Root Necrosis Increased cabidigitallibrary.org Stem Canker Increased cabidigitallibrary.org

Plants possess sophisticated defense mechanisms to counter pathogen attacks. cabidigitallibrary.org When confronted by a pathogen like R. solani, plants can activate defense enzymes such as peroxidase, polyphenol oxidase, and chitinase. cabidigitallibrary.org However, the phytotoxins produced by the fungus, including 3-methylthioacrylic acid, can disrupt these defenses.

A key aspect of this interaction is the manipulation of reactive oxygen species (ROS). ROS, such as hydrogen peroxide (H₂O₂) and superoxide (B77818) anion (O₂⁻), are by-products of aerobic metabolism that function as signaling molecules in plant defense. nih.govnih.gov Under normal conditions, their levels are tightly controlled by a sophisticated antioxidative defense system. nih.gov However, biotic stress, such as the presence of a pathogen and its toxins, can disrupt this balance, leading to excessive ROS accumulation and oxidative stress, which damages cellular components like lipids, proteins, and nucleic acids. nih.govresearchgate.netmdpi.com

Studies on the effects of 3-methylthiopropionic acid (MTPA) from R. solani on potato plants have investigated its impact on ROS metabolism. cabidigitallibrary.org The toxin's activity can lead to an imbalance in ROS homeostasis, contributing to the cellular damage observed during infection. cabidigitallibrary.org The production of these phytotoxins is a crucial strategy for the pathogen to overcome the host's immune response, which often involves a controlled oxidative burst to kill or confine the invader. cabidigitallibrary.orgnih.gov

The phytotoxic action of 3-methylthioacrylic acid and related compounds extends to the subcellular level, causing severe structural damage to plant cells. semanticscholar.orgkci.go.kr The toxin directly targets the integrity of cellular membranes. kci.go.kr Observations of potato stem base tissue treated with the toxin revealed significant and destructive changes. semanticscholar.orgkci.go.kr

High concentrations of the phytotoxin lead to the fracture and disappearance of the cell membrane and the dissolution of the cytoplasm. semanticscholar.orgkci.go.kr The integrity of other vital organelles is also compromised. The mitochondrial and cell walls appear rough, chloroplasts change shape, and the endoplasmic reticulum becomes swollen. kci.go.kr Ultimately, the cell contents are completely broken down. semanticscholar.orgkci.go.kr This widespread destruction of the cellular structure is a primary contributor to the macroscopic symptoms of necrosis and canker development on the host plant. semanticscholar.orgnih.gov

Table 2: Subcellular Effects of R. solani Phytotoxin

Cellular Component Observed Effect Reference Cell Membrane Disappearance, fracture, loss of integrity [3, 4] Cytoplasm Dissolved kci.go.kr Mitochondria Appeared rough kci.go.kr Chloroplasts Change of shape kci.go.kr Endoplasmic Reticulum Swollen kci.go.kr Nucleus Increased visibility of chromatin kci.go.kr

Contributions to Allelopathic Interactions in Ecosystems

Allelopathy refers to the chemical-mediated interactions between organisms, where compounds produced by one organism influence the growth, survival, and reproduction of another. nih.govThe production and release of phytotoxins like 3-methylthioacrylic acid by microorganisms is a clear example of an allelopathic interaction. nih.govsemanticscholar.orgWhile often studied in the context of plant-plant interactions, the principle extends to plant-microbe dynamics. researchgate.net Carboxylic acids, including 3-methylthioacrylic acid, have been identified as allelochemicals in other contexts as well. For instance, they have been isolated from liquid cultures of the rice pathogen Xanthomonas campestris pv. oryzae and shown to cause wilting, chlorosis, and necrosis in rice seedlings. nih.govsemanticscholar.orgThis demonstrates a broader role for this class of compounds in mediating pathogenic and allelopathic effects in various ecosystems.

In soil ecosystems, the release of such phytotoxins creates a chemical environment that can suppress the growth of susceptible plants, giving the producing organism a competitive advantage. nih.govflvc.orgThe effects of these allelochemicals can be complex, as they often exist in a mixture with other organic compounds in the soil, which can lead to additive or synergistic inhibitory effects even when individual compound concentrations are low. nih.gov

Role in Chemical Ecology of Soil and Aquatic Environments

The primary role of (E)-3-methylthiopropenoic acid in soil chemical ecology is linked to its function as a phytotoxin produced by the soil-borne fungus R. solani. cabidigitallibrary.orgIts release into the soil environment directly influences the health and viability of nearby plants. This interaction is a key component of the disease cycle for Rhizoctonia canker. The presence of such allelochemicals in the rhizosphere (the soil region around plant roots) can alter the soil's biological and chemical properties, potentially affecting other soil microorganisms and plant root establishment. researchgate.netThe stability and activity of such compounds in the soil are influenced by factors like pH and interactions with other organic and inorganic soil components. nih.gov There is currently limited specific information available from the search results regarding the role of (E)-3-methylthiopropenoic acid in aquatic environments. While organic acids are part of the complex chemistry of aquatic systems, the specific functions and concentrations of this particular compound in such settings are not well-documented in the provided sources.

Structural Modification and Derivatization Studies of E 3 Methylthiopropenoic Acid

Synthesis and Characterization of Novel Esters (e.g., 3-methylthiopropionic acid ethyl ester)

While the synthesis of esters from carboxylic acids is a fundamental organic transformation, specific literature detailing the synthesis and characterization of novel esters of (E)-3-methylthiopropenoic acid, including the ethyl ester, is scarce. General methods for esterification, such as Fischer-Speier esterification (acid-catalyzed reaction with an alcohol) or reaction with an alkyl halide after conversion of the carboxylic acid to its carboxylate salt, are well-established. However, without specific studies on (E)-3-methylthiopropenoic acid, data on reaction conditions, yields, and spectroscopic characterization (NMR, IR, MS) for its esters are not available.

For the saturated analogue, 3-(methylthio)propionic acid ethyl ester, some information is available. It is a known compound with the molecular formula C6H12O2S and is found in some fruits. It has been investigated for its potential anticarcinogenic properties.

Development and Evaluation of Amides and Other Conjugates (e.g., methylsulfonylpropenoic acid amides)

The synthesis of amides from carboxylic acids can be achieved through various methods, including the use of coupling agents (like DCC or EDC) to facilitate the reaction with an amine, or by converting the carboxylic acid to a more reactive derivative such as an acid chloride.

However, specific research on the development and evaluation of amides derived from (E)-3-methylthiopropenoic acid, and particularly methylsulfonylpropenoic acid amides, is not present in the surveyed literature. The synthesis of such compounds would likely involve the oxidation of the methylthio group to a methylsulfonyl group, followed by amidation. The biological evaluation of these specific amides has not been documented.

Bioisosteric Replacement Strategies in Compound Design and Structure-Activity Relationship Investigations

Bioisosteric replacement is a common strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of a lead compound. For a carboxylic acid moiety like that in (E)-3-methylthiopropenoic acid, potential bioisosteres could include tetrazoles, sulfonamides, or other acidic functional groups. These replacements can impact acidity, lipophilicity, and metabolic stability.

Structure-activity relationship (SAR) studies involve systematically modifying a molecule's structure to understand how these changes affect its biological activity. For (E)-3-methylthiopropenoic acid, this would involve synthesizing a series of analogues with variations in the methylthio group, the double bond geometry, and the carboxylic acid function, followed by biological testing.

Unfortunately, specific studies applying these bioisosteric replacement strategies and conducting detailed SAR investigations on (E)-3-methylthiopropenoic acid are not described in the available scientific literature.

Functional Analog Development for Mechanistic Probing

Functional analogs are derivatives of a parent compound designed to investigate its mechanism of action. These can include fluorescently labeled analogs for imaging studies, photoaffinity labels for identifying binding partners, or analogs with altered reactivity to probe enzymatic pathways.

The development of such functional analogs of (E)-3-methylthiopropenoic acid for the purpose of mechanistic probing has not been reported in the scientific literature that was accessed.

Advanced Analytical and Spectroscopic Characterization of E 3 Methylthiopropenoic Acid

Chromatographic Separation Techniques

Chromatography is indispensable for separating the target compound from reaction mixtures, byproducts, or impurities, and for quantifying its purity. The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability.

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like (E)-3-methylthiopropenoic acid, derivatization is often required to increase volatility and improve peak shape. A common approach is esterification to form, for example, the methyl or ethyl ester.

The gas chromatograph separates the derivatized analyte from other volatile components in a sample based on their differential partitioning between a stationary phase (in the GC column) and a mobile gas phase (typically helium). The retention time is a characteristic property for a given compound under specific GC conditions. Following separation, the mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

While specific experimental GC-MS data for the underivatized (E)-3-methylthiopropenoic acid is not documented, analysis of its saturated analogue, 3-(methylthio)propionic acid, is available. nih.gov For instance, the ethyl ester of 3-(methylthio)propionic acid has documented GC-MS data, providing a model for what could be expected for the unsaturated analogue. nist.govnist.govnih.gov The mass spectrum of ethyl (E)-3-(methylthio)-2-propenoate would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of groups such as the ethoxy (-OCH2CH3) or carboxyl moieties.

Table 1: Illustrative GC-MS Parameters for Analysis of a Related Compound (Fatty Acid Methyl Esters) This table presents typical conditions for the GC-MS analysis of fatty acid methyl esters (FAMEs), which would be adapted for the analysis of derivatized (E)-3-methylthiopropenoic acid.

| Parameter | Value |

| Column | DB-WAX or similar polar capillary column |

| Injector Temperature | 250 °C |

| Oven Program | Initial 70 °C, ramp 5 °C/min to 240 °C, hold 5 min |

| Carrier Gas | Helium at 1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-400 |

Source: Adapted from general FAME analysis protocols. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of compounds that are non-volatile or thermally labile, such as carboxylic acids. (E)-3-methylthiopropenoic acid can be analyzed directly by HPLC without the need for derivatization.

The separation is typically achieved using a reversed-phase column (e.g., C18), where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated state for better retention and peak shape. Detection is commonly performed using an ultraviolet (UV) detector, as the α,β-unsaturated carbonyl system in (E)-3-methylthiopropenoic acid is a chromophore that absorbs UV light.

Although a specific, validated HPLC method for (E)-3-methylthiopropenoic acid is not published, methods for structurally similar compounds, such as other acrylic acids and propanoic acid derivatives, are well-established. researchgate.net These methods can be readily adapted for the analysis of (E)-3-methylthiopropenoic acid.

Table 2: Typical HPLC Conditions for Analysis of Acrylic Acids This table outlines a representative set of conditions for the HPLC analysis of acrylic acid and related compounds.

| Parameter | Value |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Water (0.1% H₃PO₄) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 210 nm |

| Injection Volume | 5 µL |

Source: Adapted from established methods for acrylic and methacrylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting). For (E)-3-methylthiopropenoic acid, one would expect to see distinct signals for the methyl protons (S-CH₃), the two vinylic protons (-CH=CH-), and the carboxylic acid proton (-COOH). The coupling constant (J-value) between the two vinylic protons is particularly important, as a large value (typically >12 Hz) is characteristic of a trans (E) configuration.

¹³C NMR: Carbon-13 NMR provides information on the number and electronic environment of the carbon atoms in the molecule. docbrown.info For (E)-3-methylthiopropenoic acid, four distinct signals would be expected: one for the methyl carbon (S-CH₃), two for the vinylic carbons (-CH=CH-), and one for the carbonyl carbon (C=O) of the carboxylic acid, which would appear far downfield (~170-185 ppm). youtube.comresearchgate.net

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum would show correlations between the coupled vinylic protons, while an HSQC spectrum would correlate each proton signal to its directly attached carbon signal. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings, for instance, from the methyl protons to the adjacent vinylic carbon.

While specific experimental NMR data for (E)-3-methylthiopropenoic acid is not available, the expected chemical shifts and coupling constants can be predicted based on standard values and data from analogous structures like propanoic acid and its derivatives. docbrown.infochemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (E)-3-Methylthiopropenoic Acid These are estimated values based on analogous structures. Actual experimental values may vary.

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| -COOH | 10.0 - 12.0 (broad s) | 170 - 175 |

| =CH-COOH | 5.8 - 6.2 (d) | 120 - 125 |

| =CH-S- | 7.5 - 7.9 (d) | 140 - 145 |

| S-CH₃ | 2.3 - 2.6 (s) | 15 - 20 |

High-Resolution Mass Spectrometry (HRMS) (e.g., HRESIMS, EI-MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are particularly suited for polar molecules like carboxylic acids. The instrument measures the mass-to-charge ratio to a very high degree of precision (typically to four or more decimal places). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For (E)-3-methylthiopropenoic acid (C₄H₆O₂S), the exact mass would be calculated and compared to the experimentally measured value. For example, the mass of the deprotonated molecule [M-H]⁻ would be measured in negative ion mode HRESIMS. Electron Ionization (EI) mass spectrometry, often coupled with GC, provides information on the fragmentation pattern of the molecule, which can aid in structural elucidation. docbrown.info The mass spectrum of 3-(methylthio)propanol, a related compound, shows characteristic fragmentation that can be used as a reference. massbank.eu

Table 4: Calculated Exact Masses for (E)-3-Methylthiopropenoic Acid Adducts

| Ion Species | Elemental Formula | Calculated Exact Mass (Da) |

| [M+H]⁺ | C₄H₇O₂S⁺ | 119.0161 |

| [M+Na]⁺ | C₄H₆O₂SNa⁺ | 141.0035 |

| [M-H]⁻ | C₄H₅O₂S⁻ | 117.0016 |

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism Calculations)

Chiroptical spectroscopy encompasses techniques like Electronic Circular Dichroism (ECD) that measure the differential absorption of left- and right-circularly polarized light. saschirality.org These methods are exclusively applicable to chiral molecules—molecules that are non-superimposable on their mirror images. cas.cz A molecule must lack an improper rotation axis (including a plane of symmetry or a center of inversion) to be chiral and thus optically active.

The molecule (E)-3-methylthiopropenoic acid is achiral . It possesses a plane of symmetry that includes the C=C double bond and the atoms of the carboxylic acid and methylthio groups. Due to this symmetry, it cannot exist as enantiomers and is, therefore, optically inactive.

Consequently, chiroptical techniques such as ECD are not applicable for the characterization of (E)-3-methylthiopropenoic acid itself. An ECD spectrum of a pure sample of this compound would show no signal. While chiroptical methods can sometimes be used to study achiral molecules when they are placed in a chiral environment or interact with a chiral probe, this is a specialized application and not a standard method for determining the structure of the achiral molecule itself. nih.govacs.org Therefore, the determination of absolute configuration via ECD is irrelevant for this compound.

Computational and Theoretical Investigations into E 3 Methylthiopropenoic Acid

Quantum Chemical Studies on Electronic Structure, Conformation, and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of a molecule. mdpi.com These calculations can predict molecular geometry, electronic distribution, and chemical reactivity with high accuracy. researchgate.netresearchgate.net For (E)-3-methylthiopropenoic acid, DFT calculations would typically start with a geometry optimization to find the most stable three-dimensional conformation of the molecule.

Once the optimized structure is obtained, the electronic properties can be analyzed. A key aspect is the study of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution. The MEP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are indicative of sites prone to electrostatic interactions and chemical reactions.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. nih.gov These include chemical hardness (resistance to change in electron distribution), chemical potential (the escaping tendency of electrons), and the electrophilicity index (a measure of electrophilic character). mdpi.com Such parameters are valuable for comparing the reactivity of (E)-3-methylthiopropenoic acid with other related compounds. nih.gov

Table 1: Hypothetical Quantum Chemical Properties of (E)-3-Methylthiopropenoic Acid (Calculated using DFT/B3LYP)

| Property | Calculated Value | Unit | Significance |

| HOMO Energy | -6.8 eV | electron Volts | Electron-donating ability |

| LUMO Energy | -1.2 eV | electron Volts | Electron-accepting ability |

| HOMO-LUMO Gap | 5.6 eV | electron Volts | Chemical reactivity and stability |

| Chemical Hardness (η) | 2.8 | eV | Resistance to deformation of electron cloud |

| Electronegativity (χ) | 4.0 | eV | Electron-attracting power |

| Electrophilicity Index (ω) | 2.86 | eV | Propensity to accept electrons |

Molecular Modeling and Docking Simulations for Enzyme-Substrate Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.comnih.gov This method is widely used in drug design to understand how a small molecule might interact with an enzyme's active site. nih.gov For (E)-3-methylthiopropenoic acid, docking simulations can provide insights into its potential to inhibit or act as a substrate for specific enzymes.

The process involves preparing the 3D structures of both the ligand, (E)-3-methylthiopropenoic acid, and the target enzyme. A plausible target could be an enzyme involved in sulfur metabolism or fatty acid pathways, such as a methylthio-alkane reductase. researchgate.net The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the enzyme's active site, calculating a "docking score" for each pose. researchgate.net This score, typically expressed in kcal/mol, estimates the binding affinity, with lower (more negative) values indicating a more stable interaction. mdpi.com

Beyond the score, analysis of the best-ranked docking pose reveals the specific molecular interactions that stabilize the complex. These can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the enzyme. nih.gov Identifying these key interactions is crucial for understanding the basis of molecular recognition and for designing more potent or specific enzyme inhibitors. mdpi.com

Table 2: Hypothetical Docking Simulation of (E)-3-Methylthiopropenoic Acid with a Target Enzyme

| Interacting Residue | Interaction Type | Distance (Å) |

| ARG 124 | Hydrogen Bond (with Carboxyl O) | 2.8 |

| TYR 88 | Pi-Sulfur (with Thioether S) | 4.1 |

| LEU 150 | Hydrophobic (with Methyl C) | 3.9 |

| ILE 92 | Hydrophobic (with Alkene C) | 4.3 |

| GLN 85 | Hydrogen Bond (with Carboxyl OH) | 3.0 |

In Silico Prediction of Metabolic Fates and Biotransformation Pathways

In silico metabolic prediction tools use computational algorithms and knowledge-based systems to forecast how a foreign compound (xenobiotic) might be transformed by metabolic enzymes in the body. news-medical.net These predictions are vital in early drug development to identify potentially toxic metabolites or to understand a compound's duration of action. For (E)-3-methylthiopropenoic acid, these models can predict likely sites of metabolism and the resulting biotransformation products.

The primary metabolic enzymes in humans include cytochrome P450s (CYPs), flavin-containing monooxygenases (FMOs), and conjugating enzymes like sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs). news-medical.netoptibrium.com Based on the structure of (E)-3-methylthiopropenoic acid, several metabolic pathways can be hypothesized:

S-Oxidation: The thioether group is a common site for oxidation by CYPs or FMOs, leading to the formation of the corresponding sulfoxide and subsequently the sulfone.

Conjugation: The carboxylic acid group can be conjugated with molecules like glucuronic acid (via UGTs) or amino acids. Additionally, the electron-deficient double bond could potentially react with nucleophilic glutathione (GSH), a key detoxification pathway. nih.gov

Double Bond Reduction: The carbon-carbon double bond may be reduced by reductases.

Modern in silico tools often employ machine learning models trained on large datasets of known metabolic reactions to predict the most likely "sites of metabolism" on a new molecule. mdpi.com These predictions help prioritize experimental resources for metabolite identification.

Table 3: Predicted Metabolic Pathways for (E)-3-Methylthiopropenoic Acid

| Biotransformation Reaction | Enzyme Family | Potential Metabolite |

| S-Oxidation | Cytochrome P450 (CYP), FMO | (E)-3-(methylsulfinyl)propenoic acid |

| S-Dioxidation | Cytochrome P450 (CYP), FMO | (E)-3-(methylsulfonyl)propenoic acid |

| Glucuronidation | UDP-glucuronosyltransferase (UGT) | (E)-3-methylthiopropenoic acid acyl-glucuronide |

| Glutathione Conjugation | Glutathione S-transferase (GST) | S-(2-carboxy-2-(methylthio)ethyl)glutathione |

| Double Bond Reduction | Reductase | 3-(methylthio)propanoic acid |

Theoretical Approaches to Enzymatic Reaction Mechanisms and Catalytic Cycles

While docking predicts how a substrate binds, theoretical methods can model the entire chemical reaction that occurs within the enzyme's active site. nih.gov Understanding the detailed mechanism of enzyme catalysis is fundamental to biology and medicine. nih.gov Because bond-breaking and bond-forming events are quantum mechanical phenomena, these studies often require sophisticated hybrid methods like Quantum Mechanics/Molecular Mechanics (QM/MM). physoc.org

In a QM/MM simulation, the region of the system where the reaction occurs (the substrate and key amino acid residues) is treated with a high-level quantum mechanics method. The rest of the enzyme and the surrounding solvent are treated with a more computationally efficient molecular mechanics force field. physoc.org This approach balances accuracy with computational feasibility.

Using this method for (E)-3-methylthiopropenoic acid, researchers could model a potential enzymatic reaction, such as its oxidation or reduction. The simulation would map out the reaction pathway from the reactant (enzyme-substrate complex) to the product, identifying key intermediates and, crucially, the transition state. mdpi.com The energy difference between the reactant and the transition state gives the activation energy barrier, which determines the reaction rate. By modeling the entire catalytic cycle, scientists can gain a deep understanding of how the enzyme achieves its remarkable catalytic efficiency. nih.gov

Table 4: Hypothetical Key Steps in an Enzymatic Reaction of (E)-3-Methylthiopropenoic Acid

| Step | Description | Species Involved |

| 1. Substrate Binding | (E)-3-methylthiopropenoic acid enters the active site. | Enzyme + Substrate |

| 2. Michaelis Complex | The substrate is correctly oriented for reaction. | Enzyme-Substrate (ES) Complex |

| 3. Transition State 1 (TS1) | The highest energy point for the first chemical step (e.g., nucleophilic attack). | ES‡ |

| 4. Covalent Intermediate | A temporary covalent bond is formed between the substrate and an enzyme residue. | Enzyme-Intermediate (EI) Complex |

| 5. Transition State 2 (TS2) | The highest energy point for the second chemical step (e.g., hydrolysis). | EI‡ |

| 6. Product Release | The final product dissociates from the enzyme. | Enzyme + Product |

Future Directions and Emerging Research Avenues for E 3 Methylthiopropenoic Acid

Discovery of Undiscovered Biosynthetic Pathways and Novel Enzymes

The current understanding of (E)-3-methylthiopropenoic acid's biosynthesis is primarily based on studies of Streptomyces lincolnensis. Research has shown that this bacterium produces the compound from methionine, with labeling studies indicating the loss of the carboxyl group during its formation. nih.gov A peroxidase has been isolated from S. lincolnensis that may be involved in the initial steps. nih.gov It has been suggested that the pathway may proceed through a keto acid intermediate, which is then oxidatively decarboxylated to 3-methylthiopropionic acid, a direct precursor. nih.gov

However, this represents only a single, partially characterized pathway. Future research must focus on identifying alternative biosynthetic routes in other microorganisms, including extremophiles from unique environments like acid mines, which are known sources of novel bioactive compounds. nih.gov The exploration of diverse microbial genomes and metagenomes, combined with advanced biochemical assays, is crucial for discovering novel enzymes with unique catalytic mechanisms for the synthesis of this compound.

Table 1: Proposed Biosynthetic Pathway in Streptomyces lincolnensis

| Role | Compound/Enzyme | Evidence/Hypothesis | Citation |

|---|---|---|---|

| Precursor | Methionine | Confirmed via L-(methyl-14C)methionine labeling. | nih.gov |

| Proposed Intermediate | Keto Acid | Hypothesized as the first intermediate in the pathway. | nih.gov |

| Precursor | 3-Methylthiopropionic acid | Supplementation with this compound led to labeled (E)-3-methylthiopropenoic acid. | nih.gov |

| Potential Enzyme | Peroxidase | An enzyme with a molecular weight of ~350,000 and a pH optimum of 6.0 has been isolated. | nih.gov |

| Final Product | (E)-3-Methylthiopropenoic acid | Identified as a metabolic product of S. lincolnensis. | nih.govnih.gov |

This interactive table summarizes the key components of the proposed biosynthetic pathway.

Comprehensive Elucidation of Ecological Roles and Inter-Species Communications

The ecological function of (E)-3-methylthiopropenoic acid is largely unknown. As a secondary metabolite produced by soil-dwelling Streptomyces, it likely plays a role in the complex chemical communications within its environment. Streptomyces are renowned for producing a vast arsenal (B13267) of compounds that mediate interactions, including competition with other microbes and symbiotic relationships.

Future research should be directed towards understanding the signaling role of (E)-3-methylthiopropenoic acid. This includes investigating its potential as an antibacterial, antifungal, or signaling molecule that influences the behavior of other soil organisms. nih.govresearchgate.net Studies could involve co-culturing S. lincolnensis with other bacteria and fungi to observe changes in growth and gene expression. Elucidating these ecological roles is fundamental to understanding the compound's evolutionary significance and its place in the microbial world.

Advanced Synthetic Strategies for Complex Derivatives and Metabolites

While the natural biosynthetic pathway provides a starting point, chemical synthesis offers a powerful tool for producing (E)-3-methylthiopropenoic acid and its derivatives for further study. Advanced synthetic strategies are needed to create complex and novel analogues that may possess enhanced or entirely new biological activities.

A promising approach is the use of divergent synthesis, where a common, late-stage intermediate is used to generate a library of structurally related compounds. mdpi.com This strategy allows for the efficient exploration of the chemical space around the core structure of (E)-3-methylthiopropenoic acid. mdpi.com Techniques such as biomimetic acid cyclization or the strategic functionalization of a core structure could yield derivatives with modified properties. mdpi.com Research into novel catalytic methods, perhaps inspired by the synthesis of related acrylic acid derivatives, could also lead to more efficient and scalable production processes. googleapis.comorgsyn.orggoogle.com

Table 2: Potential Advanced Synthetic Approaches

| Synthetic Strategy | Description | Potential Application for (E)-3-MTPA | Citation |

|---|---|---|---|

| Divergent Synthesis | Utilizes a common late-stage intermediate to produce a variety of structurally related molecules. | Creation of a library of (E)-3-MTPA derivatives by modifying functional groups to explore structure-activity relationships. | mdpi.com |

| Biomimetic Synthesis | A strategy that mimics natural biosynthetic pathways to achieve complex molecular architectures. | Developing a synthesis route that mimics the proposed keto-acid pathway for a more "natural" and potentially stereoselective synthesis. | mdpi.com |

| Catalytic Reductive Cascades | Multi-step reactions catalyzed by transition metals (e.g., Titanium) to build complex cores efficiently. | Could be explored for novel routes to the carbon skeleton of (E)-3-MTPA or its complex derivatives. | mdpi.com |

This interactive table outlines advanced synthetic strategies that could be applied to (E)-3-methylthiopropenoic acid research.

Integration of Omics Technologies for Systems-Level Metabolic Profiling

To fully understand the biological context of (E)-3-methylthiopropenoic acid, its production and effects must be studied at a systems level. The integration of various "omics" technologies is essential for achieving this holistic view. mdpi.com Multi-omics approaches, combining genomics, proteomics, and metabolomics, can provide an intricate picture of the biological mechanisms influenced by this compound. mdpi.com

Metabolic profiling, or metabolomics, using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can quantify (E)-3-methylthiopropenoic acid and other related metabolites in biological samples. mdpi.comnih.gov This allows researchers to observe how its concentration changes under different conditions or in response to stimuli. nih.gov By correlating metabolomic data with proteomic (protein expression) and genomic data, it is possible to identify the specific cellular pathways and regulatory networks associated with the compound. mdpi.com Such studies can reveal its mechanism of action and identify potential biomarkers related to its production or biological effects. nih.govnih.gov

Table 3: Omics Technologies for Systems-Level Analysis

| Omics Technology | Analytical Platform(s) | Application in (E)-3-MTPA Research | Citation |

|---|---|---|---|

| Metabolomics | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Quantifying (E)-3-MTPA levels, identifying related metabolites, and profiling metabolic fingerprints in response to the compound. | nih.govnih.gov |

| Proteomics | Mass Spectrometry (MS) | Identifying changes in protein expression in organisms that produce or are exposed to (E)-3-MTPA, revealing affected pathways. | mdpi.commdpi.com |

| Multi-Omics | Integrated MS, NMR, and sequencing platforms | Correlating changes in genes, proteins, and metabolites to build a comprehensive model of the compound's biological role and mechanism. | mdpi.com |

This interactive table details how different omics technologies can be applied to study (E)-3-methylthiopropenoic acid.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Biological Activity Prediction

The discovery and development of novel bioactive compounds can be significantly accelerated by incorporating artificial intelligence (AI) and machine learning (ML). nih.gov Traditional methods of discovery can be slow and are often influenced by human bias. nih.gov ML workflows can be designed to autonomously search vast chemical spaces for molecules with a high potential for specific biological activities. nih.gov

Table 4: AI and Machine Learning Applications

| AI/ML Approach | Description | Relevance to (E)-3-MTPA | Citation |

|---|---|---|---|

| Autonomous Search Engine | Combines Monte Carlo tree search and random forests with molecular dynamics to discover novel sequences/structures. | Could be adapted to search for novel derivatives of (E)-3-MTPA with high predicted self-assembly or biological activity. | nih.gov |

| Unified Algorithm Framework | A conceptual "periodic table" that unifies classical ML algorithms, revealing gaps where new algorithms could be invented. | Provides a toolkit for designing novel algorithms to predict the biological activity or synthetic accessibility of (E)-3-MTPA derivatives. | mit.edu |

| Predictive Modeling | Training models on known compound-activity data to predict the functions of new, untested molecules. | Predicting the potential antibacterial, antifungal, or signaling properties of a virtual library of (E)-3-MTPA analogues. | nih.gov |

This interactive table showcases the potential applications of AI and Machine Learning in the study of (E)-3-methylthiopropenoic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.